1-Cyclobutoxy-4-iodobenzene
Overview
Description
1-Cyclobutoxy-4-iodobenzene is a chemical compound that belongs to the class of iodobenzenes. It is characterized by the presence of a cyclobutoxy group attached to the benzene ring at the para position relative to the iodine atom. This compound has a molecular formula of C10H11IO and a molecular weight of 274.1 g/mol . It is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 1-Cyclobutoxy-4-iodobenzene typically involves the iodination of a cyclobutoxy-substituted benzene derivative. One common method is the reaction of cyclobutoxybenzene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclobutoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding iodosobenzene derivatives using oxidizing agents such as peracetic acid.
Coupling Reactions: It can participate in metal-catalyzed coupling reactions, such as the Sonogashira coupling and Heck reaction, to form carbon-carbon bonds.
Scientific Research Applications
1-Cyclobutoxy-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of radiolabeled compounds for imaging studies.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclobutoxy-4-iodobenzene involves its reactivity as an aryl iodide. The iodine atom can undergo oxidative addition to metal catalysts, facilitating various coupling reactions. The cyclobutoxy group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparison with Similar Compounds
1-Cyclobutoxy-4-iodobenzene can be compared with other iodobenzenes such as:
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
4-Iodoanisole: Contains a methoxy group instead of a cyclobutoxy group. It has different electronic properties and reactivity.
4-Iodophenol: Contains a hydroxyl group, making it more reactive in electrophilic substitution reactions.
These comparisons highlight the unique properties of this compound, such as its steric hindrance and electronic effects, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-cyclobutyloxy-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSPZWOVXIIHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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